Benzene, 1,1'-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis-
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Overview
Description
Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis-: is an organic compound characterized by its unique structure, which includes a benzene ring connected to a long conjugated polyene chain. This compound is part of a larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalization of π-electrons across the conjugated system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- typically involves the coupling of benzene derivatives with polyene chains. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic reforming of petroleum fractions to produce the necessary benzene derivatives, followed by controlled polymerization or coupling reactions to form the extended polyene chain .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: Quinones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
Scientific Research Applications
Chemistry: This compound is used as a model system to study conjugated systems and their electronic properties. It serves as a reference for understanding the behavior of π-electrons in extended conjugated systems .
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as photosensitizers in photodynamic therapy, a treatment method for certain types of cancer .
Industry: In the industrial sector, this compound and its derivatives are used in the development of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- involves the interaction of its conjugated π-electron system with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells . The extended conjugation allows for efficient light absorption and energy transfer, making it effective in such applications.
Comparison with Similar Compounds
Comparison: Compared to these similar compounds, Benzene, 1,1’-(1,3,5,7,9,11,13-tetradecaheptaene-1,14-diyl)bis- has a much longer conjugated system, which enhances its electronic properties and makes it more suitable for applications requiring efficient light absorption and energy transfer. This extended conjugation also contributes to its stability and unique reactivity patterns .
Properties
CAS No. |
62622-57-5 |
---|---|
Molecular Formula |
C26H24 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
[(1E,3E,5E,7E,9E,11E,13E)-14-phenyltetradeca-1,3,5,7,9,11,13-heptaenyl]benzene |
InChI |
InChI=1S/C26H24/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26/h1-24H/b2-1+,5-3+,6-4+,9-7+,10-8+,19-13+,20-14+ |
InChI Key |
WJHNHVWHBKVGCS-FMNASYAGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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